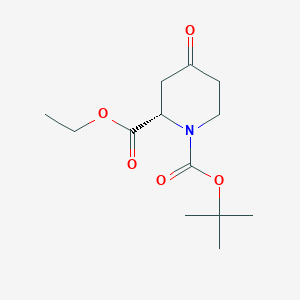
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Descripción general
Descripción
“1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C6H6N2O4 . It has a molecular weight of 170.12 . This compound is typically in a solid state .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as “2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5yl methacrylates” have been synthesized by reacting 5-hydroxyuracil derivatives with methacrylic anhydride .Physical And Chemical Properties Analysis
This compound is typically in a solid state . It has a molecular weight of 170.12 .Aplicaciones Científicas De Investigación
Synthesis of New Derivatives
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is utilized in the synthesis of various derivatives, which have shown potential biological activities. For instance, Fathalla et al. (2006) demonstrated its use in synthesizing pyrimidine derivatives with cytotoxic and antibacterial activities (Fathalla, Radwan, Awad, & Mohamed, 2006). Similarly, Mohideen et al. (2008) focused on the synthesis of a specific group of esters of this compound, which exhibited a broad spectrum of biological activities (Mohideen, Rasheeth, Huq, & Nizar, 2008).
Pharmacological Properties
The compound has been a key component in the synthesis of various amides with notable pharmacological properties. Śladowska et al. (1999) described the synthesis of amides of this compound, some of which displayed strong analgesic activity (Śladowska, Sieklucka-Dziuba, Rajtar, Sadowski, & Kleinrok, 1999).
Reactions and Chemical Transformations
Kappe and Roschger (1989) investigated various reactions of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, revealing insights into methylation, acylation, and other chemical transformations (Kappe & Roschger, 1989). Khanina and Dubur (1982) studied the oxidation of derivatives of this compound with selenium dioxide, demonstrating different structural outcomes based on the degree of substitution and the substituents involved (Khanina & Dubur, 1982).
Synthesis of Novel Compounds
The compound is also instrumental in the synthesis of novel chemical structures. Bullock et al. (1972) used it for preparing derivatives that undergo ring expansion to form unique molecular structures (Bullock, Carter, Gregory, & Shields, 1972). Sharma et al. (2012) synthesized a series of derivatives of this compound, evaluating their antimicrobial and anticancer potential, showing significant results in structure-activity relationship studies (Sharma et al., 2012).
Supramolecular Chemistry Applications
Fonari et al. (2004) explored the use of this compound in creating supramolecular assemblies, highlighting its role in the formation of hydrogen-bonded networks in crystal structures (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Fluorescent Properties in Complexes
Chen et al. (2011) researched the formation of complexes using this compound, which exhibited different topologies and fluorescent properties, thus showing potential applications in materials science (Chen, Yan, Xing, Zhang, & Liang, 2011).
Propiedades
IUPAC Name |
1-methyl-2,4-dioxopyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-8-2-3(5(10)11)4(9)7-6(8)12/h2H,1H3,(H,10,11)(H,7,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFQIFXCMBGLKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599278 | |
| Record name | 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14383-42-7 | |
| Record name | 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3-Chloro-5-methylbenzo[d]isoxazole](/img/structure/B175095.png)

